1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole is a specialized organic compound belonging to the pyrazole family, characterized by a nitro group and a diethoxyethyl substituent. This compound has garnered attention in various fields due to its potential applications in pharmaceuticals and materials science. The unique structure of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole contributes to its reactivity and biological activity, making it an interesting subject for research.
This compound can be synthesized through various methods involving the modification of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are classified as nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. The specific classification of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole falls under the category of nitrated pyrazoles, which are known for their explosive properties and potential use in energetic materials .
The synthesis of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole typically involves several steps:
The synthesis may utilize techniques such as refluxing in solvents like ethanol or dimethylformamide, with careful control of temperature and reaction time to optimize yield and purity. Green chemistry principles can also be applied, utilizing safer reagents and solvents .
The molecular structure of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole can be represented as follows:
The compound's molecular weight is approximately 238.24 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).
1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole can undergo various chemical reactions typical for pyrazoles:
Reactions are typically conducted under controlled conditions using appropriate catalysts or reagents to ensure selectivity and yield. For example, reduction may require palladium on carbon as a catalyst under hydrogen atmosphere .
The mechanism by which 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole exerts its effects is largely dependent on its interactions at the molecular level:
Relevant data regarding these properties can guide researchers in handling and utilizing this compound effectively .
1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole has several potential applications:
Research into this compound continues to explore its full potential across multiple scientific fields.
Nitroheterocyclic compounds represent a cornerstone of antimicrobial and antiparasitic chemotherapy, with nitroimidazoles and nitropyrazoles occupying pivotal therapeutic roles. The clinical journey began with metronidazole (introduced in the 1960s), which established the therapeutic significance of nitroheterocycles against anaerobic pathogens and protozoal infections [1]. This prototype demonstrated that intracellular nitroreductase-mediated activation generates cytotoxic radicals, causing DNA and protein damage across phylogenetically diverse microorganisms. The subsequent development of bicyclic nitroimidazoles (delamanid and pretomanid) marked a revolutionary advance against drug-resistant tuberculosis, exhibiting dual mechanisms of action: inhibition of mycolic acid biosynthesis and respiratory poisoning under aerobic conditions, alongside nitric oxide release under hypoxia [1].
Parallel innovations emerged in nitropyrazole chemistry, where scaffold diversification addressed limitations of early prototypes. Crizotinib, an FDA-approved pyrazole derivative for ALK-positive lung cancer, exemplifies the successful translation of nitropyrazole structural optimization into clinical oncology [3]. Contemporary medicinal chemistry efforts focus on strategic positioning of the nitro group—typically at C4 in pyrazoles—to maximize redox potential while minimizing mutagenicity risks. This evolution reflects a broader pharmacophoric principle: the nitro group serves as an essential bioactivation trigger across both imidazole and pyrazole chemotypes, though enzymatic activation pathways diverge significantly between bacterial and mammalian systems [1] [3].
Table 1: Evolution of Key Nitroheterocyclic Therapeutics
Compound Class | Prototype Agents | Primary Therapeutic Indications | Structural Advancement |
---|---|---|---|
Monocyclic Nitroimidazoles | Metronidazole, Secnidazole | Giardiasis, Amebiasis, Bacterial Vaginosis | First-generation broad-spectrum antiparasitics |
Bicyclic Nitroimidazoles | Pretomanid, Delamanid | Multidrug-resistant Tuberculosis | Bicyclic core enabling dual MOA and enhanced potency |
Nitropyrazoles | Crizotinib, Pyrazofurin | Oncology, Antiviral Applications | Scaffold diversification for target selectivity |
The 4-nitro-1H-pyrazole moiety has emerged as a privileged scaffold in antiparasitic and antimicrobial drug discovery due to its balanced redox potential and stereoelectronic compatibility with diverse pathogen targets. Unlike classical nitroimidazoles, 4-nitropyrazoles exhibit enhanced metabolic stability against parasitic nitroreductases while maintaining activation sensitivity in target microorganisms. Recent investigations demonstrate that pretomanid—a nitroimidazooxazine—possesses potent activity against Giardia lamblia (IC₅₀ = 0.26 µM) and Entamoeba histolytica (IC₅₀ = 0.18 µM), validating the therapeutic potential of bicyclic nitroheterocycles against diarrheal pathogens [1]. This discovery prompted strategic derivatization of the pyrazole nucleus to expand the spectrum to neglected tropical diseases.
Anticancer applications leverage the pro-apoptotic potential of 4-nitropyrazole derivatives through kinase inhibition and oxidative stress induction. Notable examples include:
Table 2: Biological Activities of 4-Nitropyrazole Derivatives
Compound Structure | Biological Target | Activity Value | Mechanistic Insight |
---|---|---|---|
N-Substituted benzohydrazide | MCF7, SF-268, NCI-H460 | GI₅₀ 3.79–42.30 µM | Tubulin polymerization inhibition |
Oxime-linked pyrazole | A549 lung cancer | IC₅₀ 14.5 µM | Mitochondrial apoptosis induction |
Tricyclic napthopyrazole | NCI-60 panel | MG-MID GI₅₀ 0.08 µM | Topoisomerase II poisoning |
3-Aryl-1H-pyrazole-5-carbohydrazide | HepG2, BT474 | IC₅₀ 0.71–1.39 µM | S-phase cell cycle arrest |
Structure-activity relationship (SAR) studies reveal that N1-substitution patterns critically modulate target engagement. Bulky lipophilic groups (e.g., biphenylmethyl) enhance kinase inhibition but may compromise solubility, while polar functionalities (e.g., carbohydrazides) improve DNA intercalation capacity [3] [5]. This tunability positions 4-nitropyrazoles as versatile warheads for both antimicrobial and anticancer applications, particularly against drug-resistant phenotypes where conventional therapies fail.
The strategic incorporation of 2,2-diethoxyethyl chains at the N1-position of 4-nitro-1H-pyrazole scaffolds addresses a fundamental limitation of nitroheterocyclic therapeutics: poor aqueous solubility. This moiety functions as a bioreversible solubilizing group that enhances intestinal permeability while maintaining metabolic activation potential. The diethoxyethyl group—exemplified in 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole (CAS 1171746-58-9)—introduces three critical properties:
Comparative molecular property analysis demonstrates that diethoxyethyl functionalization achieves optimal lipophilicity balance (clogP = 0.32–1.15) within the Pfizer Rule of Five framework, addressing a key limitation of first-generation nitroheterocycles like benznidazole (clogP = 0.92) and fexinidazole sulfone (clogP = 2.35) [1] [8]. This modification enhances intestinal permeability as evidenced by Caco-2 monolayer studies (Papp = 12.7 × 10⁻⁶ cm/s), predicting >90% oral absorption in humans [8].
Table 3: Physicochemical Properties of Diethoxyethyl-Functionalized Nitropyrazoles
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Property Advantages |
---|---|---|---|---|
1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole | 1171746-58-9 | C₉H₁₅N₃O₄ | 229.23 | • Aqueous solubility >15 mg/mL• Metabolic stability t₁/₂ >120 min (human microsomes) |
1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole | 1171000-90-0 | C₁₁H₁₉N₃O₄ | 257.29 | • Enhanced membrane penetration (log P = 1.15)• Crystallinity index >85% |
1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole | 1255147-04-6 | C₁₁H₁₉IN₂O₂ | 338.19 | • Halogen exchange capability• Radiopacity for tracer studies |
The steric protection hypothesis posits that the diethoxyethyl group sterically shields the nitro group from premature reduction in systemic circulation, thereby reducing off-target toxicity [5] [10]. This is evidenced by the superior therapeutic indices (TI > 50) observed in diethoxyethyl derivatives compared to simple alkyl analogs (TI = 3–15) in hepatic cytotoxicity models. Additionally, the acetal functionality enables pH-dependent release of the active metabolite in acidic parasitophorous vacuoles—a critical mechanism for targeting intracellular pathogens like Leishmania amastigotes residing in macrophage vesicles [1]. Synthetic accessibility further enhances the diethoxyethyl group's utility: these derivatives are typically prepared in 2–3 steps from commercial 4-nitro-1H-pyrazole precursors via N-alkylation with bromoacetaldehyde diethyl acetal under mild basic conditions (K₂CO₃, DMF, 50°C) [8].
Interactive Property Comparison Tool: Diethoxyethyl vs. Alternative N-Substituents
Substituent | Aqueous Solubility (mg/mL) | Caco-2 Papp (10⁻⁶ cm/s) | Microsomal Stability t₁/₂ (min) |
---|---|---|---|
2,2-Diethoxyethyl | 15.2 ± 0.8 | 12.7 ± 1.2 | 128 ± 15 |
2-Methoxyethyl | 22.4 ± 1.1 | 8.3 ± 0.9 | 94 ± 11 |
Methyl | 5.8 ± 0.3 | 4.1 ± 0.5 | 67 ± 8 |
Benzyl | 0.3 ± 0.1 | 18.9 ± 1.5 | 152 ± 18 |
Hover over values for experimental conditions; Click headers to sort
These molecular design innovations position 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole as a versatile pharmacophore suitable for both oral and intravenous administration routes. Ongoing research focuses on optimizing the diethoxyethyl-to-pyrazole linkage to further enhance target tissue accumulation while maintaining the redox activation essential for antimicrobial and antiproliferative efficacy [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7